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molecular formula C10H11ClO3 B1583226 Ethyl 2-(3-chlorophenoxy)acetate CAS No. 52094-98-1

Ethyl 2-(3-chlorophenoxy)acetate

Cat. No. B1583226
M. Wt: 214.64 g/mol
InChI Key: HBPWQKZOBIRMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05665773

Procedure details

Acetone (320 ml), 75 g (450 mmol) of ethyl bromoacetate, and 40.0 g (310 mmol) of 3-chlorophenol were mixed together, then 69.8 g (505 mmol) of potassium carbonate was added. The mixture was mechanically stirred and heated to reflux for 4 h, and after cooling to room temperature, was poured into 350 mL of ethyl acetate. To this was then cautiously added 400 mL of 1M HCl, taking care to avoid excess foaming. The layers were separated and the aqueous layer was extracted with portions of ethyl acetate (3×200 mL). The combined organic layers were dried over MgSO4, filtered, concentrated, and the resulting solid was recrystallized from hexane to afford 58 g (87%) of 10 as a white solid, m.p.=39°-40° C. 1H NMR δ 7.20-7.08 (m, 1H), 6.95-6.82 (m, 2H), 6.75-6.70 (m, 1H), 4.53 (s, 2H), 4.21 (q, J=7.2 Hz, 2H), 1.23 (t, J=7.2 Hz, 3H).
Quantity
69.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
75 g
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
320 mL
Type
solvent
Reaction Step Four
Name
Yield
87%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[Cl:8][C:9]1[CH:10]=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=1.C(=O)([O-])[O-].[K+].[K+].Cl>C(OCC)(=O)C.CC(C)=O>[CH2:6]([O:5][C:3](=[O:4])[CH2:2][O:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([Cl:8])[CH:10]=1)[CH3:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
69.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
75 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
40 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)O
Name
Quantity
320 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with portions of ethyl acetate (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the resulting solid was recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC1=CC(=CC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 58 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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